N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide
Description
N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide is a synthetic organic compound featuring a pyridine-2-carboxamide backbone substituted with a pyrenylmethyl group.
Properties
CAS No. |
680198-52-1 |
|---|---|
Molecular Formula |
C23H16N2O |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(pyren-1-ylmethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C23H16N2O/c26-23(20-6-1-2-13-24-20)25-14-18-10-9-17-8-7-15-4-3-5-16-11-12-19(18)22(17)21(15)16/h1-13H,14H2,(H,25,26) |
InChI Key |
WOKXCXKSUYHOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide typically involves the reaction of pyrene-1-carboxaldehyde with 2-aminopyridine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate under mild conditions. The use of iodine (I2) and tert-butyl hydroperoxide (TBHP) as oxidizing agents can promote the formation of the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced amide products.
Scientific Research Applications
N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the pyridine-2-carboxamide core but differ in substituents, leading to variations in properties and applications:
Table 1: Comparative Analysis of Key Compounds
Detailed Comparisons
N-(5-Methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
- Structural Differences : Replaces the pyrenylmethyl group with a 5-methyl-thiadiazole ring.
- This likely improves aqueous solubility compared to the hydrophobic pyrenyl derivative .
Fluorinated N-(Pyridine-2-carbonyl)pyridine-2-carboxamides
- Structural Differences : Fluorine atoms at the 3-position of pyridine rings increase electronegativity and influence crystal packing.
- Properties : Fluorination enhances intermolecular interactions (e.g., C–F···H–N hydrogen bonds), improving crystallinity and thermal stability. Single-crystal X-ray studies (using SHELX programs ) confirm precise molecular arrangements, critical for supramolecular chemistry .
- Applications : Ideal for designing metal-organic frameworks (MOFs) or optoelectronic materials.
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- Structural Differences : Incorporates a benzoylphenyl group and a chiral pyrrolidine ring.
- Properties : The bulky aromatic substituents and stereogenic center make this compound lipophilic and suitable for chiral recognition in drug design .
- Applications : Likely used in asymmetric synthesis or as a pharmacokinetics modifier.
Key Inferences for this compound
- Solubility : The pyrenyl group likely reduces solubility in polar solvents compared to thiadiazole or fluorinated analogs.
- Photophysics : Pyrene’s extended conjugation suggests superior fluorescence quantum yield and UV-Vis absorption characteristics, advantageous for sensing or light-emitting devices.
- Supramolecular Behavior: Strong π-π stacking may enable self-assembly into nanostructures, though steric hindrance from the pyrenyl group could limit coordination with metal ions.
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